molecular formula C35H61IO2Si B14218138 Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- CAS No. 523978-90-7

Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-

Cat. No.: B14218138
CAS No.: 523978-90-7
M. Wt: 668.8 g/mol
InChI Key: NMALBEOIIAYYFL-UHFFFAOYSA-N
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Description

Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group attached to a phenyl ring substituted with iodine and dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- typically involves the silylation of terminal alkynes. The process can be catalyzed by carboxylate catalysts such as tetramethylammonium pivalate. The reaction conditions often include the use of solvents like hexane and water for phase separation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Silane, [[2,5-bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl]trimethyl-
  • Trimethyl(phenylethynyl)silane
  • Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane

Uniqueness

Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is unique due to the presence of iodine and dodecyloxy groups, which impart distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

523978-90-7

Molecular Formula

C35H61IO2Si

Molecular Weight

668.8 g/mol

IUPAC Name

2-(2,5-didodecoxy-4-iodophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C35H61IO2Si/c1-6-8-10-12-14-16-18-20-22-24-27-37-34-31-33(36)35(30-32(34)26-29-39(3,4)5)38-28-25-23-21-19-17-15-13-11-9-7-2/h30-31H,6-25,27-28H2,1-5H3

InChI Key

NMALBEOIIAYYFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C#C[Si](C)(C)C)OCCCCCCCCCCCC)I

Origin of Product

United States

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